molecular formula C31H32N2O6S B1283238 Boc-cys(trt)-osu CAS No. 75179-29-2

Boc-cys(trt)-osu

Cat. No. B1283238
CAS RN: 75179-29-2
M. Wt: 560.7 g/mol
InChI Key: JIXAKJALBJDZTP-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Boc-cys(trt)-osu” is a compound with the linear formula (C6H5)3CSCH2CH [NHCO2C (CH3)3]CO2H . It is a white to slight yellow to beige powder .


Synthesis Analysis

The synthesis of “Boc-cys(trt)-osu” involves increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine . A paper discusses the use of tert-butyloxycarbonyl-protected amino acid ionic liquids in dipeptide synthesis .


Molecular Structure Analysis

The molecular structure of “Boc-cys(trt)-osu” is represented by the linear formula (C6H5)3CSCH2CH [NHCO2C (CH3)3]CO2H . Its molecular weight is 463.59 .


Chemical Reactions Analysis

The chemical reactions involving “Boc-cys(trt)-osu” are facilitated by the use of protecting groups for the cysteine thiol group . The Mmt group displays orthogonality to multiple Cys protecting groups, including t Bu, 84 Dpm, 75 oNv, 142 S t Bu, 84 and Acm .


Physical And Chemical Properties Analysis

“Boc-cys(trt)-osu” is a white to slight yellow to beige powder . It has an optical rotation α 25/D (c=1 in ethanol) of +23.5 - +28.5 ° . It is clearly soluble in 1 mmole in 2 ml DMF .

Scientific Research Applications

“Boc-cys(trt)-osu” is a protected form of the amino acid cysteine . The “Boc” (tert-butyloxycarbonyl) and “trt” (trityl) groups are protecting groups used in peptide synthesis . These protecting groups prevent unwanted reactions at the amino and thiol groups of cysteine during the synthesis process .

  • Specific Scientific Field : Peptide and Protein Science
  • Summary of the Application : “Boc-cys(trt)-osu” is used in the synthesis of peptides and proteins. The protecting groups allow for the selective formation of peptide bonds without unwanted side reactions .
  • Methods of Application/Experimental Procedures : In solid-phase peptide synthesis (SPPS), the amino acid “Boc-cys(trt)-osu” is added to a growing peptide chain in a step-wise fashion. The “Boc” group is removed under acidic conditions, allowing the next amino acid to be added. The “trt” group is removed under stronger acidic conditions when the peptide synthesis is complete .
  • Results/Outcomes : The use of “Boc-cys(trt)-osu” in peptide synthesis has enabled the production of complex peptides and proteins, including those with disulfide bonds .
  • Specific Scientific Field : Drug Delivery
  • Summary of the Application : “Boc-cys(trt)-osu” has been used in the fabrication of nanobowl infused core–shell like microstructures for pH switchable on-demand anti-cancer drug delivery . These structures are formed from a single amino acid mimetic, N - (9-fluorenylmethoxycarbonyl)- S -triphenylmethyl- L -cysteine, following continuous-flow microfluidics enabled supramolecular self-assembly .
  • Methods of Application/Experimental Procedures : The nanobowls were further infused into a vesicular shell consisting of the amino acid “Boc-cys(trt)-osu”, carrying dual acid labile groups, the triphenylmethyl and the tert-butyloxycarbonyl groups . The presence of pH-responsive shells bestowed the core–shell nanobowl like structures with the ability to actively tune their surface pore opening and closing in response to environmental pH switch .
  • Results/Outcomes : The particles were loaded with doxorubicin (Dox) with an encapsulation efficiency of 42% . Dox loaded nanobowls exhibited enhanced efficacy in C6 glioma cells . Additionally, when tested in an animal model of glioblastoma, the nanoformulations demonstrated significantly higher retardation of tumour growth as compared to free Dox .
  • Specific Scientific Field : Protein Modification
  • Summary of the Application : “Boc-cys(trt)-osu” has been used in the development of new methodologies for site-selective protein modification . This involves the selective modification of certain amino acids in a protein, which can be used to alter the protein’s properties or introduce new functionalities .
  • Methods of Application/Experimental Procedures : The protein to be modified is first synthesized using “Boc-cys(trt)-osu” as one of the amino acids. After the protein synthesis is complete, the “trt” group is selectively removed under strong acidic conditions, revealing a free thiol group. This thiol group can then react with a variety of reagents to introduce new functionalities to the protein .
  • Results/Outcomes : The use of “Boc-cys(trt)-osu” in protein modification has enabled the development of new methodologies for site-selective protein modification . This has potential applications in various fields, including drug delivery, bioconjugation, and the study of protein function .

Safety And Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

The future directions of “Boc-cys(trt)-osu” involve the development of increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine . This will facilitate the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N2O6S/c1-30(2,3)38-29(37)32-25(28(36)39-33-26(34)19-20-27(33)35)21-40-31(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,25H,19-21H2,1-3H3,(H,32,37)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXAKJALBJDZTP-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)ON4C(=O)CCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)ON4C(=O)CCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401118115
Record name N-[(1,1-Dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401118115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

560.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-cys(trt)-osu

CAS RN

75179-29-2
Record name N-[(1,1-Dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75179-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401118115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-cys(trt)-osu
Reactant of Route 2
Reactant of Route 2
Boc-cys(trt)-osu
Reactant of Route 3
Reactant of Route 3
Boc-cys(trt)-osu
Reactant of Route 4
Reactant of Route 4
Boc-cys(trt)-osu
Reactant of Route 5
Reactant of Route 5
Boc-cys(trt)-osu
Reactant of Route 6
Reactant of Route 6
Boc-cys(trt)-osu

Citations

For This Compound
14
Citations
DA Alves, D Esser, RJ Broadbridge… - Journal of Peptide …, 2003 - Wiley Online Library
The process of native chemical ligation (NCL) is well described in the literature. An N‐terminal cysteine‐containing peptide reacts with a C‐terminal thioester‐containing peptide to yield …
Number of citations: 8 onlinelibrary.wiley.com
CS Burrell - 1999 - search.proquest.com
Protection of cysteine during peptide synthesis has been attempted with a variety of blocking groups with varying success. The use of each blocking function, whether it is compatible …
Number of citations: 2 search.proquest.com
Š Horvat, B Grgas, N Raos… - International Journal of …, 1989 - Wiley Online Library
Cyclic peptide disulfides of the general formula were synthesized from the corresponding peptide derivatives [Boc‐Cys(Trt)(Gly)‐ n ‐Cys(Trt)‐OBu t ] by oxidation with iodine in methanol …
Number of citations: 21 onlinelibrary.wiley.com
W Kullmann, B Gutte - International Journal of Peptide and …, 1978 - Wiley Online Library
An insulin fragment containing residues A 18–21 and B 19–26 linked by the disulfide bond between residues A 20 and B 19 was synthesized. The sequence B 21–26 was assembled …
Number of citations: 13 onlinelibrary.wiley.com
B Yoo, SK Ghosh, M Kumar, A Moore… - Journal of …, 2014 - ingentaconnect.com
The delivery of oligonucleotide antagonists to cytosolic RNA targets such as microRNA represents an avenue for the post-transcriptional control of cellular phenotype. In tumor cells, …
Number of citations: 33 www.ingentaconnect.com
J Kuil, MJE Fischer, NJ de Mol… - Organic & Biomolecular …, 2011 - pubs.rsc.org
Spleen tyrosine kinase (Syk) is essential for high affinity IgE receptor (FcεRI) mediated mast cell degranulation. Once FcεRI is stimulated, intracellular ITAM motifs of the receptor are …
Number of citations: 6 pubs.rsc.org
AR Mezo, RP Cheng, B Imperiali - Journal of the American …, 2001 - ACS Publications
The discovery of a discretely folded homotrimeric ββα motif (BBAT1) was recently reported (J. Am. Chem. Soc. 2001, 123, 1002−1003). Herein the design, synthesis, and analysis of a …
Number of citations: 73 pubs.acs.org
MG Epstein - 2012 - scholarworks.montana.edu
The CyDye family of fluorescent dyes are the tools currently in use today for applications in two dimensional difference gel electrophoresis (2D-DIGE) techniques. The lysine labeling …
Number of citations: 1 scholarworks.montana.edu
BD Reeves, N Joshi, GC Campanello… - Organic & …, 2014 - pubs.rsc.org
A three step protocol for protein S-nitrosothiol conversion to fluorescent mixed disulfides with purified proteins, referred to as the thiosulfonate switch, is explored which involves: (1) thiol …
Number of citations: 18 pubs.rsc.org
MG Epstein, BD Reeves, WS Maaty… - Bioconjugate …, 2013 - ACS Publications
The CyDye family of fluorescent dyes is currently the overwhelming choice for applications in proteomic analysis, using two-dimensional difference gel electrophoresis (2D-DIGE). …
Number of citations: 14 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.